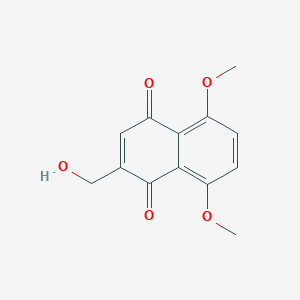
1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- is a chemical compound with the molecular formula C12H12O5 It is a derivative of naphthoquinone, characterized by the presence of hydroxymethyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- typically involves the reaction of naphthoquinone derivatives with appropriate reagents to introduce the hydroxymethyl and methoxy groups. One common method involves the use of formaldehyde and methanol in the presence of a catalyst to achieve the desired substitution on the naphthoquinone core.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1,4-Naphthoquinone: A parent compound with similar redox properties but lacking the hydroxymethyl and methoxy groups.
Menadione (Vitamin K3): A synthetic naphthoquinone with a methyl group at the 2-position, known for its role in blood clotting.
2-Hydroxy-1,4-naphthoquinone: Another derivative with a hydroxyl group, studied for its biological activities.
Uniqueness: 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for diverse applications compared to its simpler counterparts.
Propiedades
Número CAS |
103547-37-1 |
|---|---|
Fórmula molecular |
C13H12O5 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O5/c1-17-9-3-4-10(18-2)12-11(9)8(15)5-7(6-14)13(12)16/h3-5,14H,6H2,1-2H3 |
Clave InChI |
REIFVXGCKAOOBS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)


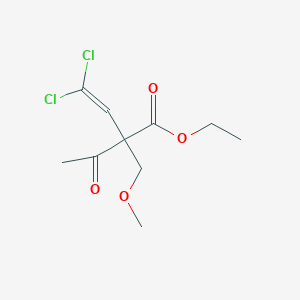
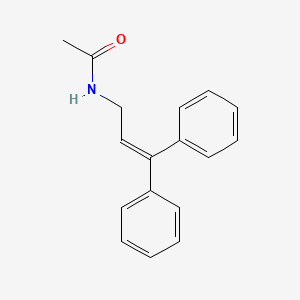
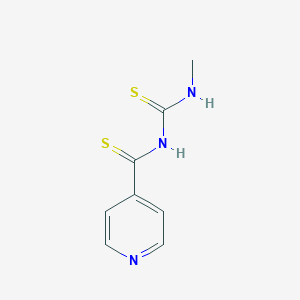

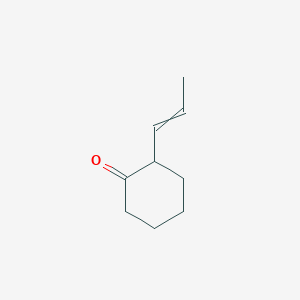
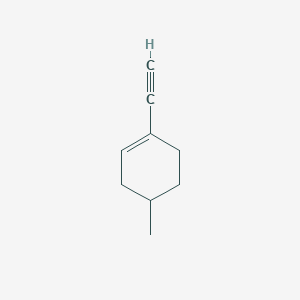
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
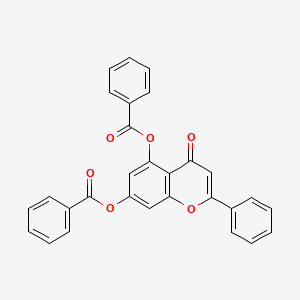
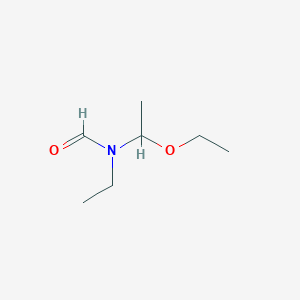
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
